cerium(4+);tetranitrate

Ceria nanoparticles Ceramics processing Colloidal stability

Researchers face inconsistent ceria sol quality and ammonium contamination in nuclear applications. Cerium(IV) nitrate solves this: • Enables 300 g/L stable ceria sols - 15× higher concentration than Ce(III) nitrate routes. • Ammonium-free: eliminates secondary radioactive waste in decontamination. • Yields CeO₂ powders with 101 m²/g BET surface area, sols stable >4 weeks. Procurement: available in bulk with reliable global shipping.

Molecular Formula CeN6O18-2
Molecular Weight 388.14 g/mol
CAS No. 13093-17-9
Cat. No. B088664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecerium(4+);tetranitrate
CAS13093-17-9
Molecular FormulaCeN6O18-2
Molecular Weight388.14 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4]
InChIInChI=1S/Ce.4NO3/c;4*2-1(3)4/q+4;4*-1
InChIKeyLQCIDLXXSFUYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(4+) Tetranitrate: High-Oxidation-State Reagent for Oxidation & Synthesis


Cerium(4+) tetranitrate, commonly known as cerium(IV) nitrate, is an inorganic salt with the formula Ce(NO3)4. It belongs to the family of cerium nitrates and is characterized by cerium in its tetravalent oxidation state [1]. This compound is a strong one-electron oxidant, and its chemistry is dominated by the Ce(IV)/Ce(III) redox couple. Unlike its more common counterpart, cerium(III) nitrate, it provides a direct source of Ce(IV) ions, which is critical for applications requiring high oxidation potential without a pre-oxidation step. It is used as a reagent in oxidimetry, a precursor for nanocrystalline ceria, and a specialized oxidant in organic synthesis and nuclear decontamination processes [1].

Synthetic Route
Direct Ce(IV) oxidant for one-electron transfer; eliminates pre-oxidation steps
Material Purity
Ammonium-free composition supports nuclear, catalytic, and electronic-grade workflows
Solution Processing
Extreme water solubility enables concentrated precursor stock formulation

Why Cerium(4+) Tetranitrate Cannot Be Substituted


Substituting cerium(IV) tetranitrate with alternatives like cerium(III) nitrate or cerium(IV) ammonium nitrate (CAN) often leads to significant performance failures. Cerium(III) nitrate requires an in-situ oxidation step to reach the active +4 state, leading to lower yields or requiring harsh conditions [1]. While CAN is a common Ce(IV) source, it introduces ammonium ions, which are a critical contaminant in nuclear decontamination and specific catalytic processes, leading to problematic secondary waste [2]. Furthermore, the nitrate counter-ion in cerium(IV) tetranitrate is crucial for forming stable, high-concentration ceria precursor sols, a property not matched by cerium(III) nitrate-derived materials, which exhibit drastically lower colloidal stability [3]. These specific chemical and physical properties make direct substitution unfeasible for high-performance applications.

Target Reagent
Common Substitute
Mismatch Risk
Ce(IV) Nitrate
Cerium(III) Nitrate
Ce(III) requires in-situ oxidation; may lower yield, alter reaction conditions, and reduce colloidal stability of sols
Ce(IV) Nitrate
Cerium(IV) Ammonium Nitrate (CAN)
CAN introduces ammonium ions, a critical contaminant for nuclear waste streams and specific catalytic processes
Ce(IV) Nitrate
Ce(III) Nitrate (for CeO2 Sols)
Ce(III)-derived ceria sols exhibit lower stable solid loading (reported up to 20 g/L vs 300 g/L); limits high-throughput processing

Quantitative Evidence for Cerium(4+) Tetranitrate vs. Analogs


Stable Ceria Sol Concentration vs. Cerium(III) Nitrate

Cerium(IV) nitrate serves as a superior precursor for high-concentration ceria sols. A direct comparison with cerium(III) nitrate shows that the Ce(IV) precursor yields stable ceria sols at a solid concentration of up to 300 g of CeO2/L. In contrast, the Ce(III)-derived ceria sols have a maximum stable solid concentration of only 20 g of CeO2/L [1]. Both precursors produce primary particles of about 4 nm, but the Ce(III)-derived particles have a higher aggregation tendency, limiting their practical use in high-solid-loading applications [1].

Stable Ceria Sol Concentration
Head-to-head
300 g/L
Supports high-solid-loading precursor context
Vs. Ce(III) nitrate at 20 g/L CeO2; 15-fold reported stable solid difference
Ceria nanoparticles Ceramics processing Colloidal stability

Ammonium-Free Composition vs. CAN in Nuclear Decontamination

A key differentiator is the ammonium-free nature of cerium(IV) nitrate compared to CAN. In nuclear decontamination processes, the use of CAN introduces ammonium ions into secondary waste streams, creating a difficult disposal problem. A process using electrochemically generated Ce(IV) in a pure nitrate medium eliminates this issue. This ammonium-free process achieved a Ce(IV) conversion rate of over 80%, enabling reagent recycling and eliminating a major waste treatment bottleneck [1].

Ammonium-Free Composition
Head-to-head
0 g/L
Supports waste-stream compliance review
Vs. CAN containing stoichiometric ammonium; conversion efficiency >80% in flow cell
Nuclear waste treatment Decontamination Electrochemistry

High-Surface-Area CeO2 via Homogeneous Precipitation

Using cerium(IV) nitrate as a precursor in a homogeneous precipitation method yields ultrafine cerium oxide particles with a BET specific surface area of 101 m²/g and an average particle size of about 10 nm [1]. The resulting CeO2 sols achieve a mass concentration of more than 170 g/L and are stable for over four weeks without precipitation. This performance as a precursor provides a benchmark for producing high-surface-area ceria, which is essential for catalytic applications.

High-Surface-Area CeO2
Reported
101 m²/g
Supports catalyst support benchmark review
Via homogeneous precipitation; sol stability >28 days at >170 g/L
Catalyst support Ultrafine powders BET surface area

Stable Redox Potential for Rare Earth Separation

The Ce(IV)/Ce(III) redox couple in nitric acid solution, which represents the dissolved state of cerium(IV) nitrate, exhibits a stable formal redox potential between 1.34–1.38 V (vs. Ag/AgCl). This stability, combined with the formation of anionic nitrato-complexes like Ce(NO3)5- and Ce(NO3)6^2-, allows for exceptionally high separation factors of 25–60 for Ce(IV) from trivalent rare earths like La(III) and Nd(III) using anion exchange chromatography at 278–288 K [1]. Cerium(III) nitrate does not form these complexes and cannot be separated in this manner.

Stable Redox Potential
Class-level
25–60
Supports rare earth separation workflow fit
Separation factor vs. La(III) and Nd(III) at 1.34–1.38 V; anion exchange context
Rare earth separation Hydrometallurgy Anion exchange

Extreme Water Solubility for High-Concentration Processing

Cerium(IV) tetranitrate exhibits a water solubility of 1122 g/L at 23°C [1]. This extreme solubility allows for the preparation of highly concentrated stock solutions, which is a practical advantage in industrial processing and analytical chemistry. For comparison, cerium(IV) ammonium nitrate (CAN) has a reported solubility of 1410 g/L at 20°C [2], making both highly soluble, but the absence of ammonium ions in the tetranitrate salt provides an additional formulation advantage.

Water Solubility
Reported
1122 g/L
Supports high-concentration processing
At 23°C; comparable to CAN but ammonium-free
Solution chemistry Precursor formulation Solubility

Application Scenarios for Cerium(4+) Tetranitrate


High-Solid-Loading Ceria Nanoparticle Synthesis

When the production goal is a high-concentration, stable ceria sol, cerium(IV) nitrate is the unequivocal precursor choice. The evidence shows it enables stable sols at 300 g/L, a 15-fold increase over cerium(III) nitrate-derived sols [1]. This dramatically improves throughput and scalability for manufacturing catalytic coatings and ceramic components.

Ammonium-Free Nuclear Facility Decontamination

For nuclear decontamination, any reagent that introduces ammonium ions is a liability, creating a problematic secondary radioactive waste stream. Cerium(IV) nitrate provides a procurable, pure Ce(IV) source that is ammonium-free, addressing a key regulatory and waste management constraint. Electrochemically generated solutions from this precursor have demonstrated >80% conversion efficiency and full recyclability [2].

High-Purity Cerium Recovery from Mixed Rare Earth Ores

In hydrometallurgical separation of rare earths, the ability of Ce(IV) in a nitrate medium to form separable anionic complexes is indispensable. The evidence shows a separation factor of 25–60 for Ce(IV) over other trivalent rare earths, a capability not achievable with Ce(III) nitrate [3]. Sourcing cerium(IV) nitrate directly provides the required oxidation state for this specific purification process.

Benchmark Precursor for High-Surface-Area Cerium Oxide Powders

For research and industrial groups producing ultrafine CeO2 powders for catalysis, cerium(IV) nitrate's performance is well-documented. A homogeneous precipitation method using this compound yields a BET surface area of 101 m²/g and stable sols of >170 g/L for over four weeks [4]. This provides a reliable benchmark for producing consistent, high-quality catalytic materials.

Application
Selection Property
Validation Focus
High-Solid-Loading Ceria Sol Synthesis
Precursor performance context
Colloidal stability screening
Ammonium-Free Nuclear Facility Decontamination
Ammonium content control
Waste stream compliance review
High-Purity Cerium Recovery
Oxidation state control
Anionic complex formation
High-Surface-Area CeO2 Powders
Precursor particle size
BET surface area and stability
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